Home > Products > Screening Compounds P2639 > Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- -

Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-

Catalog Number: EVT-13529801
CAS Number:
Molecular Formula: C10H12N4O4
Molecular Weight: 252.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- is a purine 2'-deoxyribonucleoside.
Overview

Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-, commonly referred to as deoxyinosine, is a purine nucleoside formed by the attachment of hypoxanthine to a deoxyribose sugar. It is classified under purine 2'-deoxyribonucleosides, which are organic compounds consisting of a purine base linked to a ribose sugar that lacks a hydroxyl group at the second carbon position. The compound is significant in biochemistry and pharmacology due to its role in nucleotide metabolism and potential therapeutic applications.

Source

Deoxyinosine is derived from hypoxanthine, an intermediate in the purine metabolism pathway. It can be synthesized chemically or extracted from biological sources where nucleic acids are metabolized. The compound is recognized in various databases including DrugBank and the Human Metabolome Database, which provide detailed chemical properties and biological roles.

Classification
  • Kingdom: Organic compounds
  • Super Class: Nucleosides, nucleotides, and analogues
  • Class: Purine nucleosides
  • Sub Class: Purine 2'-deoxyribonucleosides
  • Chemical Formula: C10H12N4O4
  • Molecular Weight: 252.23 g/mol
  • CAS Number: 890-38-0
Synthesis Analysis

The synthesis of hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- can be achieved through various methods. One notable approach involves the protection of hypoxanthine at specific sites followed by its reaction with 2-deoxy-D-ribose or its derivatives.

Methods and Technical Details

  1. Protection of Hypoxanthine: Protective groups are employed to shield reactive sites on hypoxanthine during synthesis.
  2. Reaction with Deoxyribose: The protected hypoxanthine undergoes condensation with 2-deoxy-D-ribose under controlled conditions to yield deoxyinosine.
  3. Deprotection Steps: After the formation of the nucleoside, deprotection is performed to remove the protective groups, resulting in the final product.

This method allows for efficient synthesis while minimizing side reactions and improving yields of the desired compound .

Molecular Structure Analysis

The molecular structure of hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- can be represented by its IUPAC name and structural formula.

Structure Data

  • IUPAC Name: 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
  • SMILES Representation: OC[C@H]1OC@HN1C=NC2=C1N=CNC2=O
  • 3D Structure: Available in various chemical databases for visualization and analysis.

The compound exhibits a complex heterocyclic structure characteristic of purines, with multiple functional groups contributing to its biochemical properties .

Chemical Reactions Analysis

Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- participates in several biochemical reactions:

  1. Phosphorylation: It can be phosphorylated to form deoxyinosine monophosphate (dIMP), which is an essential precursor in nucleotide synthesis.
  2. Deamination: Under specific conditions, it may undergo deamination to yield other nucleoside derivatives.

Technical Details

These reactions are crucial in nucleotide metabolism and can influence cellular processes such as DNA synthesis and repair pathways .

Mechanism of Action

The mechanism of action for hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- primarily revolves around its role as a substrate in nucleotide biosynthesis pathways.

Process and Data

  1. Incorporation into Nucleotides: The compound is incorporated into nucleotides through phosphorylation by specific kinases.
  2. Role in Metabolism: It serves as a building block for DNA synthesis, influencing cell proliferation and function.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water.

Chemical Properties

  • Melting Point: Approximately 200 °C.
  • Stability: Stable under normal conditions but sensitive to strong acids or bases.

Relevant Data or Analyses

Deoxyinosine has been shown to exhibit moderate bioavailability and permeability across biological membranes, making it relevant for therapeutic applications .

Applications

Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- has several scientific uses:

  1. Pharmaceutical Development: It is explored as a potential therapeutic agent in treating various conditions related to nucleotide metabolism.
  2. Biochemical Research: Used as a substrate in enzymatic assays to study purine metabolism.
  3. Gene Therapy: Investigated for its role in gene delivery systems due to its ability to integrate into nucleic acids.
Biochemical Context and Metabolic Integration

Role in Purine Salvage Pathways: Enzymatic Recycling Mechanisms

Deoxyinosine (dIno) serves as a critical intermediate in purine salvage pathways across diverse biological systems. This deoxyribonucleoside—comprising hypoxanthine linked to deoxyribose via a β-N9-glycosidic bond—enables efficient recycling of purine bases, conserving cellular energy that would otherwise be expended on de novo purine biosynthesis. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) catalyzes the primary salvage reaction for deoxyinosine derivatives, converting hypoxanthine into inosine monophosphate (IMP) using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate [1] [10]. This reaction is thermodynamically driven by pyrophosphate release and represents a key metabolic checkpoint for purine homeostasis.

In parasitic organisms like Plasmodium falciparum (malaria) and Toxoplasma gondii, deoxyinosine salvage is indispensable. These pathogens lack de novo purine synthesis pathways and rely entirely on host-derived purines. HGPRT in Plasmodium exhibits distinct kinetic properties compared to human HGPRT, making it a prime drug target [8] [10]. Structural analyses reveal that parasitic HGPRT enzymes possess unique active-site loops that undergo conformational changes during catalysis, facilitating nucleobase specificity and transition-state stabilization [8] [10].

Table 1: Enzymes Utilizing Deoxyinosine in Purine Salvage Pathways

EnzymeReaction CatalyzedBiological RoleKm for Hypoxanthine (μM)
HGPRTHypoxanthine + PRPP → IMP + PPiCore purine salvage in mammals and parasites1.2 - 5.8 (human)
Purine Nucleoside Phosphorylase (PNP)Deoxyinosine + Pi ⇌ Hypoxanthine + 2-deoxyribose-1-PReversible nucleoside breakdown30 - 50 (human)
Adenosine Deaminase (ADA)Deoxyadenosine → Deoxyinosine + NH₃Deamination step linking adenine/hypoxanthine salvage15 - 30 (human)

Substrate Specificity in Nucleoside-Modifying Enzymes

Deoxyinosine’s biochemical significance is underscored by its specific recognition by enzymes governing nucleoside modification and DNA repair:

  • Adenosine Deaminase (ADA): ADA exhibits stringent specificity for adenosine/deoxyadenosine, converting them to inosine/deoxyinosine. Structural studies show ADA’s active site accommodates the 6-amino group of adenosine through a zinc-dependent hydrolytic mechanism. Deoxyinosine itself is not a substrate but is the product of deoxyadenosine deamination [1] [9].
  • Purine Nucleoside Phosphorylase (PNP): PNP displays broad specificity for deoxyinosine and guanosine derivatives. It catalyzes the phosphorolysis of deoxyinosine to hypoxanthine and deoxyribose-1-phosphate. The enzyme’s active site contains a flexible loop that stabilizes the ribose moiety while accommodating various purine bases [6] [9].
  • DNA Repair Enzymes: Deoxyinosine arises spontaneously in DNA via deamination of deoxyadenosine. This lesion is primarily repaired by N-methylpurine glycosylase (MPG), which excises deoxyinosine bases via base excision repair (BER). MPG recognizes the hypoxanthine base through hydrogen bonding interactions with residues in its substrate-binding pocket [4].

Table 2: Substrate Specificity Profiles of Key Enzymes Acting on Deoxyinosine

EnzymePrimary SubstrateCatalytic Action on DeoxyinosineStructural Determinants of Specificity
ADADeoxyadenosineProduct (not a substrate)Zn²⁺-dependent deamination; specificity for 6-amino group
PNPDeoxyinosine/GuanosinePhosphorolysis to hypoxanthineFlexible loop for ribose binding; accommodates oxo/hydroxy purines
HGPRTHypoxanthine/GuanineUtilizes hypoxanthine (derived from dIno)Conserved aspartate for base recognition; PRPP binding loop
MPG (DNA Repair)Deoxyinosine in DNAExcises hypoxanthine baseH-bonding to O6/N7 of hypoxanthine; hydrophobic pocket

Metabolic Crosstalk with Adenosine Deaminase (ADA) and Purine Nucleoside Phosphorylase (PNP)

Deoxyinosine sits at a critical metabolic junction interconnecting adenosine and guanosine salvage through its interactions with ADA and PNP:

  • ADA Linkage: ADA generates deoxyinosine directly via the deamination of deoxyadenosine. This reaction prevents accumulation of deoxyadenosine, which can be toxic due to its conversion to dATP—an inhibitor of ribonucleotide reductase. In ADA-deficient humans, deoxyadenosine accumulation leads to severe immunodeficiency, highlighting the physiological necessity of this deamination step [1] [9].
  • PNP Interconversion: PNP reversibly cleaves deoxyinosine into hypoxanthine and deoxyribose-1-phosphate. The liberated hypoxanthine re-enters the salvage pathway via HGPRT, forming IMP. This reaction equilibrates nucleoside and nucleobase pools, allowing cells to dynamically adjust purine metabolite fluxes based on availability. PNP deficiency in humans results in T-cell dysfunction due to dGTP accumulation, demonstrating the interconnectedness of purine metabolism [6] [9].
  • Integrated Pathway Flux: The ADA → PNP → HGPRT axis forms a metabolic channel directing deoxyadenosine toward guanine nucleotide synthesis. Deoxyadenosine is deaminated to deoxyinosine (by ADA), phosphorolyzed to hypoxanthine (by PNP), and salvaged to IMP (by HGPRT). IMP then serves as a precursor for GTP synthesis via IMP dehydrogenase. This crosstalk ensures efficient interconversion of purine metabolites while minimizing waste [1] [6] [9].

This metabolic integration is exploited by pathogens. For instance, Plasmodium parasites scavenge host hypoxanthine and deoxyinosine via specialized transporters and convert them to nucleotides using HGPRT. Inhibitors targeting Plasmodium HGPRT’s unique active site architecture (e.g., distinct loop conformations and electrostatic environments) are under investigation as antimalarials [8] [10].

Properties

Product Name

Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-

IUPAC Name

9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

InChI

InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17)

InChI Key

VGONTNSXDCQUGY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O

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